molecular formula C7H14N2O2 B118491 n,n',2,2-Tetramethylpropanediamide CAS No. 155199-55-6

n,n',2,2-Tetramethylpropanediamide

Cat. No.: B118491
CAS No.: 155199-55-6
M. Wt: 158.2 g/mol
InChI Key: ZJNFJISTUKDHHM-UHFFFAOYSA-N
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Description

N,N',2,2-Tetramethyl-1,3-propanediamine (CAS: 53369-71-4) is a branched diamine with the molecular formula C₇H₁₈N₂ and a molecular weight of 130.23 g/mol. Its IUPAC name is N',N',2,2-tetramethylpropane-1,3-diamine, and its SMILES representation is CC(C)(CN)CN(C)C . The compound features two methyl groups on the central carbon (C2) and two methyl groups on the terminal amine groups, creating steric hindrance and influencing its chemical reactivity. It is used in coordination chemistry, polymer synthesis, and as a ligand precursor.

Properties

CAS No.

155199-55-6

Molecular Formula

C7H14N2O2

Molecular Weight

158.2 g/mol

IUPAC Name

N,N',2,2-tetramethylpropanediamide

InChI

InChI=1S/C7H14N2O2/c1-7(2,5(10)8-3)6(11)9-4/h1-4H3,(H,8,10)(H,9,11)

InChI Key

ZJNFJISTUKDHHM-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC)C(=O)NC

Canonical SMILES

CC(C)(C(=O)NC)C(=O)NC

Synonyms

2-dmMA
N,N'-dimethyl-2-dimethylmalondiamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular properties of N,N',2,2-Tetramethyl-1,3-propanediamine (Compound A) and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Functional Group
N,N',2,2-Tetramethyl-1,3-propanediamine (A) C₇H₁₈N₂ 130.23 53369-71-4 N,N',2,2-tetramethyl Diamine
N,N,N',N'-Tetramethyl-1,3-propanediamine (B) C₇H₁₈N₂ 130.23 110-95-2 N,N,N',N'-tetramethyl Diamine
N,N,N',N'-Tetraethyl-1,3-propanediamine (C) C₁₁H₂₆N₂ 186.34 60558-96-5 N,N,N',N'-tetraethyl Diamine
N,N,N',N'-Tetrabutylpentanediamide (D) C₂₁H₄₂N₂O₂ 366.57 N/A N,N,N',N'-tetrabutyl Diamide
N,N,N',N'-Tetrakis(2-methylpropyl)propanediamide (E) Not Provided Not Provided N/A N,N,N',N'-tetrakis(2-methylpropyl) Diamide
Key Observations:
  • Branching vs. Linear Substituents : Compound A has methyl groups on the central carbon (2,2-dimethyl), introducing steric hindrance absent in Compound B, where all methyl groups are on the nitrogen atoms .
  • Substituent Size : Larger substituents (e.g., ethyl in Compound C, butyl in D, isobutyl in E) increase molecular weight and lipophilicity, reducing water solubility but enhancing compatibility with organic solvents .
  • Functional Groups : Diamines (A–C) are basic and participate in coordination chemistry, while diamides (D–E) are less basic due to electron-withdrawing amide groups, favoring hydrogen bonding .

Physicochemical and Functional Comparisons

Boiling Points and Solubility :
  • Compound A’s branching may lower boiling points compared to linear analogues like Compound B due to reduced intermolecular forces.
  • Diamides (D–E) exhibit higher melting points than diamines (A–C) due to stronger intermolecular hydrogen bonding .
Reactivity :
  • Coordination Chemistry : Compound A’s steric hindrance limits its utility in forming metal complexes compared to less hindered diamines like Compound B .
  • Basicity : Diamines (A–C) have higher basicity (pKa ~10–11) than diamides (pKa ~0–5) due to the electron-donating nature of alkyl groups vs. electron-withdrawing amides .

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